

5-ROX-SE Dye: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 5-ROX-SE

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characteristics and properties of 5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**), a widely utilized fluorescent dye in biological research and drug development. This document details the dye's spectral properties, chemical characteristics, and provides standardized protocols for its application in labeling biomolecules.

Core Characteristics and Properties

5-ROX-SE is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes. The succinimidyl ester (SE) moiety readily reacts with primary amines on biomolecules, such as the N-terminus of proteins or the amine-modified linkers in oligonucleotides, to form stable amide bonds.^{[1][2]} This specific reactivity makes it a valuable tool for fluorescently labeling proteins, peptides, and nucleic acids.^[3] The single isomer form, **5-ROX-SE**, is often preferred over mixtures of 5- and 6-isomers to ensure better resolution in purification and more consistent experimental results.^{[3][4]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of **5-ROX-SE**, providing a quick reference for experimental design and application.

Property	Value	References
Excitation Maximum (λ_{ex})	568 - 578 nm	[5] [6] [7]
Emission Maximum (λ_{em})	595 - 604 nm	[5] [6] [7] [8]
Molar Extinction Coefficient (ϵ)	~82,000 - 85,000 M ⁻¹ cm ⁻¹	[6] [7]
Quantum Yield (Φ)	~0.94	[7] [8]
Molecular Formula	C ₃₇ H ₃₃ N ₃ O ₇	[4] [5]
Molecular Weight	~631.68 g/mol	[4]
Recommended Solvents	Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)	[4] [5]
Storage Conditions	-20°C, protected from light	[1] [2] [4] [5]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **5-ROX-SE** to proteins and oligonucleotides. These protocols are intended as a starting point and may require optimization for specific applications.

Protein Labeling Protocol

This protocol outlines the general procedure for labeling proteins with **5-ROX-SE**.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **5-ROX-SE** dye
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.
- Dye Preparation:
 - Prepare a stock solution of **5-ROX-SE** in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL. This should be done immediately before use as the SE ester is susceptible to hydrolysis.
- Labeling Reaction:
 - Add the **5-ROX-SE** stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized for your specific protein and desired degree of labeling.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
- Purification:
 - Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Monitor the elution of the labeled protein by its absorbance at 280 nm (protein) and ~575 nm (5-ROX). The first colored fraction to elute will contain the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm and the excitation maximum of 5-ROX (~575 nm) and using the following formula:
 - $$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} * \text{CF})) * \epsilon_{\text{dye}}]$$

- Where A_{max} is the absorbance at the dye's excitation maximum, A_{280} is the absorbance at 280 nm, $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein, ϵ_{dye} is the molar extinction coefficient of the dye, and CF is a correction factor for the dye's absorbance at 280 nm.

Oligonucleotide Labeling Protocol

This protocol describes the labeling of amine-modified oligonucleotides with **5-ROX-SE**.

Materials:

- Amine-modified oligonucleotide
- **5-ROX-SE** dye
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)
- Purification system (e.g., HPLC or gel electrophoresis)

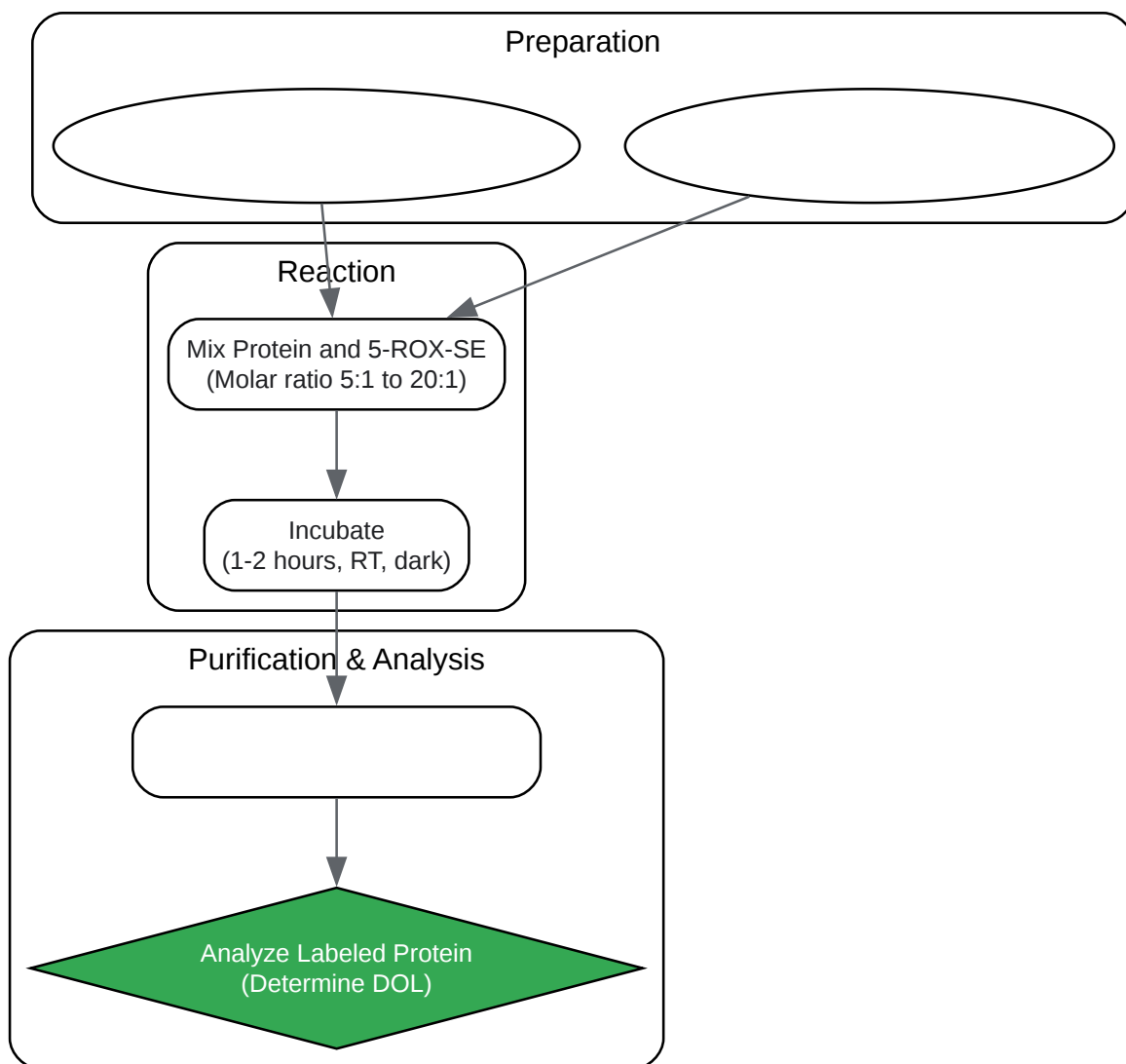
Procedure:

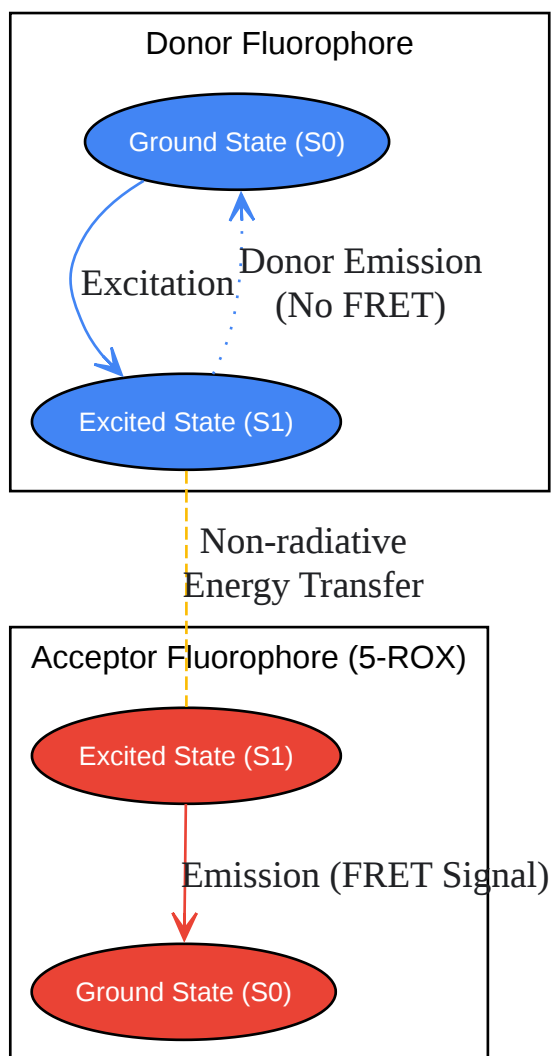
- Oligonucleotide Preparation:
 - Dissolve the amine-modified oligonucleotide in the labeling buffer.
- Dye Preparation:
 - Prepare a fresh stock solution of **5-ROX-SE** in anhydrous DMF or DMSO.
- Labeling Reaction:
 - Add the **5-ROX-SE** stock solution to the oligonucleotide solution.
 - Incubate the reaction for 2-4 hours at room temperature in the dark.
- Purification:

- Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotides using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations: Workflows and Principles

To further elucidate the application and underlying principles of **5-ROX-SE**, the following diagrams are provided.





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